Mass Spectrometric Differentiation: d4 vs. Unlabeled Parent Compound
The incorporation of four deuterium atoms in 2-(Hydroxymethyl)butanoic-d4 Acid results in a +4 Da mass shift relative to the unlabeled parent compound (MW 122.16 vs. 118.13) . This mass difference is sufficient to ensure baseline chromatographic separation of the isotopologue peaks and unambiguous mass spectrometric detection via selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) . The use of an isotopically labeled internal standard with a mass shift of at least +3 Da is widely recommended to avoid isotopic overlap and ensure accurate quantification in complex biological matrices [1].
| Evidence Dimension | Mass-to-Charge Ratio (m/z) Shift for Quantitation |
|---|---|
| Target Compound Data | +4 Da mass shift (molecular weight 122.16) |
| Comparator Or Baseline | Unlabeled 2-(Hydroxymethyl)butanoic acid (molecular weight 118.13) |
| Quantified Difference | ΔMW = +4.03 Da |
| Conditions | Electrospray ionization mass spectrometry (ESI-MS) |
Why This Matters
This +4 Da mass shift ensures the internal standard can be uniquely identified and quantified without interference from the natural isotopic distribution of the analyte, which is essential for achieving regulatory-compliant accuracy and precision in bioanalytical methods.
- [1] Restek Corporation. Choosing an Internal Standard. Technical Note. https://discover.restek.com/columns-blog/choosing-an-internal-standard/ View Source
